N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
Description
Importance of Isoxazole-Based Compounds in Drug Discovery
Isoxazole derivatives have emerged as privileged structures in medicinal chemistry due to their synthetic versatility and broad-spectrum bioactivity. The 1,2-oxazole ring serves as a bioisostere for ester and amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity. Recent advances in transition metal-catalyzed [3+2] cycloadditions have enabled the synthesis of polysubstituted isoxazoles with precise regiocontrol, facilitating structure-activity relationship (SAR) studies.
Notable examples include the anticancer agent leflunomide (IC~50~ = 12 µM against rheumatoid arthritis) and the COX-2 inhibitor valdecoxib (IC~50~ = 0.005 µM). A 2025 study demonstrated that isoxazole-linked indole derivatives exhibit nanomolar cytotoxicity against MCF-7 breast cancer cells (compound 138: IC~50~ = 5.51 µM), outperforming gemcitabine (IC~50~ = 7.72 µM). The table below summarizes key isoxazole-based therapeutics:
The electron-deficient nature of the isoxazole ring facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its oxygen and nitrogen atoms participate in hydrogen-bond networks critical for target engagement.
2,3-Dihydrobenzo[b]Dioxin as a Privileged Structure
The 2,3-dihydrobenzo[b]dioxin system provides a rigid, planar framework that mimics catechol metabolites while offering superior oxidative stability. Its electron-rich aromatic system engages in charge-transfer interactions with cytochrome P450 enzymes and neurotransmitter receptors. In the target compound, this moiety likely contributes to blood-brain barrier penetration, as evidenced by similar dioxin-containing antipsychotics like olanzapine (D~brain/plasma~ = 3.2).
Structural studies reveal that the methylenedioxy group (-O-CH~2~-O-) adopts a pseudo-axial conformation, optimizing hydrophobic contacts with protein subpockets. This scaffold has been utilized in DprE1 inhibitors for tuberculosis treatment (MIC = 0.09 µg/mL against Mtb H37Rv), where the dioxin oxygen atoms coordinate catalytic zinc ions.
Significance of Cyclopropanecarboxamide Moiety in Bioactive Molecules
Cyclopropanecarboxamide introduces three-dimensional complexity through its strained 60° bond angles, which restrict conformational flexibility and preorganize the molecule for target binding. The cyclopropane ring’s sp~3~ hybridization enhances membrane permeability (logP = 1.8 vs. 2.4 for acyclic analogs), while the carboxamide group mediates hydrogen bonding with backbone amides in enzymatic active sites.
In sclareol-isoxazoline hybrids, cyclopropane substitution improved cytotoxicity 4-fold against HepG2 cells (IC~50~ = 13.20 µM vs. 49.89 µM for parent compound). Quantum mechanical calculations indicate the cyclopropane ring induces a dipole moment (μ = 1.2 D) that complements electrostatic potential surfaces of ATP-binding pockets in kinases.
Historical Context of Isoxazole-Carboxamide Development
The strategic fusion of isoxazole and carboxamide functionalities dates to the 1990s with the discovery of COX-2 inhibitors. Modern iterations exploit click chemistry for rapid assembly: a 2023 study generated 32 isoxazole-carboxamide hybrids via copper-catalyzed azide-alkyne cycloaddition, with lead compounds showing 98% inhibition of Mycobacterium tuberculosis at 10 µg/mL.
Recent innovations include photoaffinity probes bearing isoxazole-carboxamide warheads for target deconvolution. For example, a 2025 probe incorporating a diazirine tag identified 14 novel kinase targets through UV-induced crosslinking, demonstrating the scaffold’s adaptability for chemical biology applications.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(10-1-2-10)17-9-12-8-14(22-18-12)11-3-4-13-15(7-11)21-6-5-20-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFXWISQBNDISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring through a cycloaddition reaction between a nitrile oxide and an alkene. The dihydrobenzo[d][1,4]dioxin moiety can be synthesized via a condensation reaction involving catechol and an appropriate aldehyde. The final step involves coupling the isoxazole intermediate with the dihydrobenzo[d][1,4]dioxin derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including 1,3,4-oxadiazoles , isoxazole-containing pesticides , and amide-based enzyme inhibitors . Key comparisons are outlined below:
Key Observations
Heterocyclic Core Impact :
- The isoxazole core in the target compound and isoxaben enhances metabolic resistance compared to 1,3,4-oxadiazole derivatives .
- Oxadiazole analogs exhibit stronger inhibition of adenylyl cyclases (AC1/AC8), suggesting heterocycle polarity influences target engagement .
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo in compound 21 ) reduce potency compared to thiomethoxy (compound 18 ), highlighting the role of electronic effects in enzyme binding .
- The cyclopropanecarboxamide group in the target compound may improve lipophilicity and bioavailability relative to the 2,6-dimethoxybenzamide in isoxaben .
Synthetic Accessibility :
- Oxadiazole derivatives are synthesized via coupling reactions (e.g., Method A/B with catalysts), whereas isoxaben-like compounds likely require isocyanide-based multicomponent reactions (MCRs) for isoxazole assembly .
Biological Applications :
- Isoxaben’s herbicidal action contrasts with the oxadiazole derivatives’ focus on neurological targets (e.g., chronic pain), demonstrating how structural tweaks redirect therapeutic utility .
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
The compound is characterized by a complex structure that incorporates a cyclopropane moiety linked to an isoxazole derivative and a dihydrobenzo[dioxin] core. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
2. Synthesis
Synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of the dihydrobenzo[dioxin] moiety through electrophilic aromatic substitution.
- Final coupling reactions to attach the cyclopropanecarboxamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenases (COX), which are critical in the inflammatory response:
- Inhibition of COX Enzymes : Research indicates that derivatives related to this compound exhibit significant inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins .
3.2 Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties : In vitro assays have demonstrated that the compound effectively reduces inflammation markers in cell cultures.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 12 | COX-1 Inhibitor |
| Compound B | 5.8 | COX-2 Inhibitor |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin) | 0.88 | Potent PARP1 Inhibitor |
3.3 Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Isoxazole Derivatives : A study published in Frontiers in Chemistry evaluated various isoxazole derivatives for their anti-inflammatory effects through COX inhibition . The findings indicated that modifications in the structure significantly influenced their potency.
- PARP Inhibition : Another study focused on related compounds demonstrated their ability to inhibit PARP enzymes, which play a role in DNA repair mechanisms . This suggests potential applications in cancer therapy.
4. Conclusion
This compound exhibits promising biological activity primarily through its inhibitory effects on key enzymes involved in inflammation and cellular repair processes. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
